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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidin-4-OL

Cat. No.: B156621 Get Quote

The initial and most crucial step in any theoretical study is to determine the most stable three-

dimensional conformation of the molecule. This is achieved through geometry optimization, a

process that calculates the electronic energy of the molecule at various atomic arrangements to

find the structure with the minimum potential energy.[3]

For 5-Bromo-2-methylpyrimidin-4-ol (C₅H₅BrN₂O), Density Functional Theory (DFT) is the

method of choice due to its excellent balance of computational cost and accuracy.[4] The

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a robust basis set such

as 6-311++G(d,p), provides a reliable level of theory for calculating the geometric parameters

of organic molecules containing heteroatoms and halogens.[5][6] The optimized structure

serves as the foundational input for all subsequent calculations, including vibrational

frequencies, electronic properties, and spectroscopic predictions.
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Define Initial Structure
(5-Bromo-2-methylpyrimidin-4-ol)

Select DFT Method
(e.g., B3LYP/6-311++G(d,p))

Perform Calculation
(using software like Gaussian 09)

Verify Minimum Energy
(Check for imaginary frequencies)

 Imaginary freq found
(Re-run optimization)

Optimized 3D Structure
(Bond Lengths, Bond Angles)

 No imaginary freq

Click to download full resolution via product page

Caption: Workflow for Molecular Geometry Optimization.

Table 1: Predicted Geometric Parameters for 5-Bromo-2-methylpyrimidin-4-ol (Hypothetical

Data)
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Parameter Bond/Angle Calculated Value Significance

Bond Length C5-Br 1.89 Å

The C-Br bond is a
key site for
potential cross-
coupling reactions.

C4-O 1.25 Å

Indicates significant

double-bond

character, typical of a

pyrimidinone

tautomer.

N1-H 1.01 Å

Represents the

protonated nitrogen in

the stable tautomeric

form.

C2-C(CH₃) 1.50 Å

Standard single bond

length for a methyl

group attached to an

aromatic ring.

Bond Angle C4-C5-Br 118.5°

Shows the steric

influence of the

bromine atom on the

pyrimidine ring.

C5-C4-O 125.0°

Reflects the sp²

hybridization of the

carbon atom.

| | C6-N1-C2 | 121.0° | Ring angle indicative of the pyrimidine core structure. |

Spectroscopic Characterization: A Theoretical-
Experimental Correlation
A key validation of any theoretical model is its ability to reproduce experimental data. By

calculating spectroscopic properties, we can confirm that the optimized geometry accurately
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represents the real-world molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequency analysis, performed at the same DFT level as the

optimization, predicts the infrared and Raman spectra. The calculated frequencies are typically

scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set

deficiencies.[3] This analysis allows for the unambiguous assignment of vibrational modes

observed in experimental spectra.[7][8]

Table 2: Key Calculated Vibrational Frequencies (Hypothetical Data)

Wavenumber (cm⁻¹,
Scaled)

Vibrational Mode Description

3450 ν(N-H)

N-H stretching vibration,
characteristic of the
pyrimidinol/pyrimidinone
tautomer.

1680 ν(C=O)

Carbonyl stretching, a strong

indicator of the pyrimidin-4-one

form.

1580 ν(C=C), ν(C=N)
Ring stretching vibrations of

the pyrimidine core.

| 750 | ν(C-Br) | Carbon-Bromine stretching mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical

approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule.[5][6] Calculations

are often performed in a simulated solvent (e.g., DMSO using the PCM model) to better match

experimental conditions. Comparing the calculated shifts to experimental data provides critical

validation of the molecule's electronic structure.[9]

Electronic Spectroscopy (UV-Vis)
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Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and

corresponding oscillator strengths, which simulate the UV-Visible absorption spectrum.[6] This

analysis helps identify the principal molecular orbitals involved in the electronic excitations,

such as n → π* or π → π* transitions, and predicts the maximum absorption wavelength

(λ_max).[3]

Quantum Chemical Descriptors: Probing Reactivity
and Stability
With a validated molecular structure, we can compute a range of quantum chemical descriptors

that illuminate the molecule's electronic behavior.

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a

better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better

electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a

crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity

and lower kinetic stability.[2]

LUMO
(Lowest Unoccupied MO)

Accepts Electrons

HOMO
(Highest Occupied MO)

Donates Electrons

 Excitation ΔE = E_LUMO - E_HOMO
(Reactivity Indicator)

Energy
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Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Gap.

Table 3: Global Reactivity Descriptors (Hypothetical Data)

Parameter Formula
Calculated Value
(eV)

Interpretation

E(HOMO) - -6.5
Electron-donating
capacity.

E(LUMO) - -1.2
Electron-accepting

capacity.

Energy Gap (ΔE) E(LUMO) - E(HOMO) 5.3
High value suggests

good kinetic stability.

Ionization Potential (I) -E(HOMO) 6.5
Energy required to

remove an electron.

Electron Affinity (A) -E(LUMO) 1.2
Energy released when

gaining an electron.

Electronegativity (χ) (I + A) / 2 3.85
Tendency to attract

electrons.

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface, which is

invaluable for identifying reactive sites.[3][10]

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites

susceptible to electrophilic attack. For 5-Bromo-2-methylpyrimidin-4-ol, these would be

located around the oxygen and nitrogen atoms.

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for

nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H

proton.[11]
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Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.

It quantifies charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals,

revealing hyperconjugative interactions that contribute to molecular stability.[6] The stabilization

energy (E(2)) associated with these interactions is a key output, highlighting significant

electronic effects within the molecule.[12]

Molecular Docking: Predicting Biological Activity
Molecular docking is a computational technique that predicts the preferred orientation of a

ligand when bound to a protein target.[1] This is a cornerstone of in-silico drug design, allowing

for the screening of compounds against known biological targets and providing hypotheses

about their mechanism of action.[13] Given the prevalence of pyrimidine derivatives as kinase

inhibitors and antimicrobial agents, a hypothetical docking study could target a relevant protein,

such as a Cyclin-Dependent Kinase (for anticancer activity) or Dihydrofolate Reductase (for

antibacterial activity).[14][15][16]

Methodology for Molecular Docking
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data

Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and

assigning charges.

Ligand Preparation: Use the DFT-optimized structure of 5-Bromo-2-methylpyrimidin-4-ol.
Assign charges and define rotatable bonds.

Grid Generation: Define the binding site (active site) on the protein where the docking

calculations will be performed.

Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina) to generate

multiple binding poses of the ligand within the active site.

Analysis: Score the poses based on binding affinity (e.g., in kcal/mol). Analyze the best-

scoring pose to identify key intermolecular interactions, such as hydrogen bonds,

hydrophobic interactions, and halogen bonds, with the protein's amino acid residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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